molecular formula C13H16F3N3O5S B3977537 N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide

N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide

Cat. No. B3977537
M. Wt: 383.35 g/mol
InChI Key: CVKDEIOMFXXILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide, commonly known as DNTB, is a compound that has gained significant attention in the scientific community due to its potential applications in research. DNTB is a nitroaromatic compound that has been used as a reagent for the detection of amino acids and peptides.

Mechanism of Action

The mechanism of action of DNTB involves the reaction of the nitro group with primary amines in amino acids and peptides. The reaction is typically carried out in a mildly basic solution, which facilitates the formation of the stable derivative. The resulting derivative can be detected by UV-Vis spectroscopy, allowing for the quantification of amino acids and peptides.
Biochemical and Physiological Effects
DNTB has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of DNTB is its high sensitivity and selectivity for primary amines in amino acids and peptides. It is also a relatively inexpensive reagent that is readily available from commercial suppliers. However, DNTB has some limitations in lab experiments. It is not suitable for the detection of secondary or tertiary amines, and it can react with other functional groups in amino acids and peptides, leading to false positives. Additionally, DNTB can be toxic and should be handled with care.

Future Directions

There are several future directions for the use of DNTB in scientific research. One potential area of research is the development of new derivatives of DNTB that can selectively detect specific amino acids or peptides. Another area of research is the use of DNTB in the development of new drugs. DNTB has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have potential applications in drug discovery and development. Finally, DNTB could be used in the development of new analytical methods for the detection of amino acids and peptides in complex biological samples.

Scientific Research Applications

DNTB has been widely used in scientific research as a reagent for the detection of amino acids and peptides. It is commonly used in high-performance liquid chromatography (HPLC) to separate and quantify amino acids and peptides. DNTB reacts with primary amines in amino acids and peptides to form stable derivatives that can be detected by UV-Vis spectroscopy. DNTB has also been used in the synthesis of peptidomimetics and in the development of new drugs.

properties

IUPAC Name

N,N-diethyl-2-[2-nitro-4-(trifluoromethylsulfonyl)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O5S/c1-3-18(4-2)12(20)8-17-10-6-5-9(7-11(10)19(21)22)25(23,24)13(14,15)16/h5-7,17H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKDEIOMFXXILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.